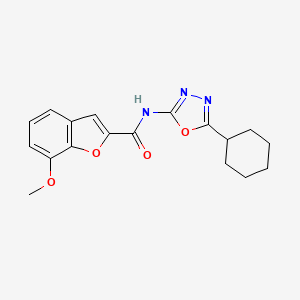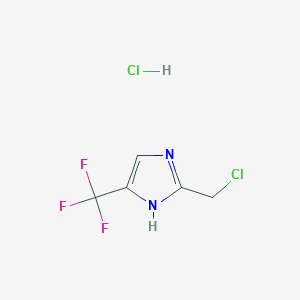
3-(1,1,1-Trifluor-2-methylpropan-2-yl)benzolsulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride is a chemical compound characterized by a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl chloride group
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with chlorosulfonic acid under controlled conditions. The reaction typically requires cooling and careful addition of reagents to avoid side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acid or other reduced forms.
Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are used.
Substitution: Various nucleophiles and bases are employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfonic acids and sulfonamides.
Substitution: Sulfonamides, esters, and other substituted derivatives.
Wirkmechanismus
The compound exerts its effects through the interaction of its sulfonyl chloride group with various molecular targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides and other derivatives. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzenesulfonyl chloride
2,4,6-Trichlorobenzenesulfonyl chloride
2,6-Dichlorobenzenesulfonyl chloride
Uniqueness: 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties compared to other benzenesulfonyl chlorides. This group enhances the compound's stability and reactivity, making it particularly useful in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-4-3-5-8(6-7)17(11,15)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOPZBSTBRAAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557904.png)
![2,2-Dimethylspiro[3.3]heptan-6-one](/img/structure/B2557906.png)


![1-(5-chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2557913.png)


![ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
![N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2557918.png)


![N-butyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2557924.png)
![1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2557925.png)

